molecular formula C9H12N2O2S B2838248 Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate CAS No. 1909348-03-3

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate

Cat. No.: B2838248
CAS No.: 1909348-03-3
M. Wt: 212.27
InChI Key: FSQGWGDUPYAXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate is a versatile hydrogenated benzothiazole derivative offered as a high-purity powder for research applications . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis, particularly for constructing novel heterocyclic systems . Researchers utilize this scaffold and related structures as arginine side-chain mimetics in the development of potent thrombin inhibitors, demonstrating its significance in pharmaceutical research . The tetrahydrobenzothiazole core is a privileged structure in drug discovery, with derivatives being explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . As a key synthon, it can participate in multicomponent reactions (MCRs) to efficiently build complex molecules for screening against various therapeutic targets . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h5H,2-4H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQGWGDUPYAXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909348-03-3
Record name methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminothiophenol with chloroacetic acid in the presence of a base, followed by methylation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate has the following chemical properties:

  • Chemical Formula : C9_9H12_{12}N2_2O2_2S
  • Molecular Weight : 212.27 g/mol
  • CAS Number : 1909348-03-3
  • IUPAC Name : this compound

The compound features a benzothiazole ring system which contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry Applications

This compound exhibits promising pharmacological properties that make it a candidate for drug development.

Anticancer Activity

Recent studies have shown that derivatives of benzothiazoles possess anticancer properties. For instance:

  • Study on Cell Lines : A study investigated the effects of benzothiazole derivatives on human cancer cell lines. The results indicated that methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives inhibited cell proliferation and induced apoptosis in cancer cells .
  • Mechanism of Action : The compound was found to interact with specific enzymes involved in cancer progression, leading to reduced tumor growth in animal models .

Antimicrobial Properties

Another significant application is in the field of antimicrobial agents. Research has demonstrated that methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole exhibits activity against various bacterial strains:

  • In Vitro Testing : Tests against Staphylococcus aureus and Escherichia coli showed that the compound effectively inhibited bacterial growth at low concentrations .

Agricultural Science Applications

This compound has potential uses in agricultural science as a plant growth regulator.

Herbicidal Activity

Research indicates that this compound can act as a selective herbicide.

  • Field Trials : In field trials conducted on common weeds such as Amaranthus retroflexus and Chenopodium album, the compound demonstrated effective weed suppression without harming crops .
  • Mechanism of Action : The herbicidal effect is attributed to the inhibition of specific metabolic pathways in target plants .

Material Science Applications

The unique structure of this compound also lends itself to applications in material science.

Polymer Development

The compound can be utilized in the synthesis of novel polymers with enhanced properties:

  • Synthesis of Copolymers : By incorporating methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole into polymer matrices, researchers have developed materials with improved thermal stability and mechanical strength .
  • Applications in Coatings : These polymers are applicable in coatings for electronic devices due to their resistance to environmental degradation .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation
Antimicrobial PropertiesEffective against Staphylococcus aureus
Agricultural ScienceHerbicidal ActivitySuppresses weeds without harming crops
Material SciencePolymer DevelopmentEnhanced thermal stability

Mechanism of Action

The mechanism by which Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

To contextualize methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate, comparisons are drawn to structurally related heterocycles, such as 2-amino-4,6-dichloropyrimidines and 2-amino-4,6-dihydroxypyrimidines (), which share functional groups (amino, halide/hydroxyl substituents) but differ in core ring systems.

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
This compound Benzothiazole + cyclohexene Methyl ester (C5), amino (C2) 212.27 Not reported
5-Fluoro-2-amino-4,6-dichloropyrimidine Pyrimidine Fluoro (C5), chloro (C4, C6) 197.55 NO inhibition (IC₅₀ = 2 μM)
2-Amino-4,6-dihydroxypyrimidine Pyrimidine Hydroxy (C4, C6) 127.10 No NO inhibition

Key Findings

Bioactivity Divergence: 2-Amino-4,6-dichloropyrimidines exhibit potent nitric oxide (NO) inhibition in immune-activated mouse peritoneal cells (IC₅₀: 2–36 μM), with 5-fluoro substitution showing the highest activity . In contrast, this compound lacks reported NO-modulating effects, suggesting that the benzothiazole scaffold may prioritize different biological targets. 2-Amino-4,6-dihydroxypyrimidines are inactive in NO assays, underscoring the critical role of electron-withdrawing substituents (e.g., chloro) in bioactivity .

Structural Influences: Ring Saturation: The tetrahydrobenzothiazole’s partially saturated ring may enhance solubility compared to fully aromatic benzothiazoles, though this remains speculative without experimental data.

Safety Profiles: this compound carries hazard warnings for acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Pyrimidine analogues in were reported as non-cytotoxic but lacked explicit safety data.

Biological Activity

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate (CAS No. 1909348-03-3) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C9_9H12_{12}N2_2O2_2S
Molecular Weight: 212.27 g/mol
IUPAC Name: this compound
Appearance: Powder
Storage Temperature: Room Temperature

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for further research in therapeutic contexts.

1. Anticonvulsant Activity

Research indicates that thiazole derivatives often display anticonvulsant properties. In a study examining related compounds, certain thiazole-integrated analogues demonstrated significant efficacy in preventing seizures in animal models. The structure-activity relationship (SAR) analysis suggested that modifications to the thiazole ring could enhance anticonvulsant activity .

2. Antitumor Activity

The compound has shown promise as an antitumor agent. In vitro studies reported cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs exhibited IC50_{50} values in the low micromolar range against human glioblastoma and melanoma cell lines. The presence of specific functional groups was crucial for enhancing cytotoxicity .

CompoundCell LineIC50_{50} (µg/mL)
Compound 9A-4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22

3. Anti-inflammatory and Analgesic Properties

Preliminary studies have suggested that benzothiazole derivatives may possess anti-inflammatory and analgesic effects. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators . Further investigations are required to elucidate the specific pathways involved.

The biological activity of this compound can be linked to its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation: Potential modulation of neurotransmitter receptors could explain its anticonvulsant properties.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:

  • Anticonvulsant Screening : A series of thiazole derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. Compounds exhibiting structural similarities showed promising results in reducing seizure duration and frequency .
  • Cytotoxicity Assays : Thiazole-based compounds were tested against a panel of cancer cell lines using MTT assays to determine their IC50_{50}. Results indicated that structural modifications significantly affected their potency against specific cancer types .

Q & A

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 12 hours) and improves yield (85% vs. 60%) by enhancing cyclization efficiency .
  • Catalyst screening : DBU (1,8-diazabicycloundec-7-ene) outperforms triethylamine in minimizing byproducts like uncyclized thioamides.
  • Solvent optimization : Switch from DMF to ionic liquids (e.g., [BMIM][BF₄]) reduces sulfur aggregation, improving purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.